molecular formula C10H9BrO4 B14736038 (6-Bromo-1,3-benzodioxol-5-yl)methyl acetate CAS No. 5434-51-5

(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate

Katalognummer: B14736038
CAS-Nummer: 5434-51-5
Molekulargewicht: 273.08 g/mol
InChI-Schlüssel: NFYJNQMQCMHKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 6th position of the benzodioxole ring and an acetate group attached to the methyl group at the 5th position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methyl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzodioxole derivatives.

    Oxidation: Formation of benzodioxole carboxylic acids or aldehydes.

    Reduction: Formation of hydrogenated benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)methyl acetate involves its interaction with specific molecular targets. The bromine atom and the acetate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-Chloro-1,3-benzodioxol-5-yl)methyl acetate
  • (6-Fluoro-1,3-benzodioxol-5-yl)methyl acetate
  • (6-Iodo-1,3-benzodioxol-5-yl)methyl acetate

Uniqueness

(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Eigenschaften

CAS-Nummer

5434-51-5

Molekularformel

C10H9BrO4

Molekulargewicht

273.08 g/mol

IUPAC-Name

(6-bromo-1,3-benzodioxol-5-yl)methyl acetate

InChI

InChI=1S/C10H9BrO4/c1-6(12)13-4-7-2-9-10(3-8(7)11)15-5-14-9/h2-3H,4-5H2,1H3

InChI-Schlüssel

NFYJNQMQCMHKGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1=CC2=C(C=C1Br)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.